molecular formula C9H12IN3O2 B13620239 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

Katalognummer: B13620239
Molekulargewicht: 321.11 g/mol
InChI-Schlüssel: JCDMLVDQDDWINX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a cyclopropylamino group, an iodo-substituted pyrazole ring, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the iodo substituent, and finally, the attachment of the cyclopropylamino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclopropylamino)-3-(4-chloro-1h-pyrazol-1-yl)propanoic acid
  • 2-(Cyclopropylamino)-3-(4-bromo-1h-pyrazol-1-yl)propanoic acid
  • 2-(Cyclopropylamino)-3-(4-fluoro-1h-pyrazol-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodo substituent, which can influence its reactivity, biological activity, and potential applications. The iodo group may enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Eigenschaften

Molekularformel

C9H12IN3O2

Molekulargewicht

321.11 g/mol

IUPAC-Name

2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H12IN3O2/c10-6-3-11-13(4-6)5-8(9(14)15)12-7-1-2-7/h3-4,7-8,12H,1-2,5H2,(H,14,15)

InChI-Schlüssel

JCDMLVDQDDWINX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(CN2C=C(C=N2)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.